Cas no 851801-87-1 (1-(2-{(4-chlorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3-methylphenyl)ethan-1-one)
1-(2-{(4-chlorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3-methylphenyl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(m-tolyl)ethan-1-one
- 1H-Imidazole, 2-[[(4-chlorophenyl)methyl]thio]-4,5-dihydro-1-[(3-methylphenyl)acetyl]- (9CI)
- 851801-87-1
- AKOS024588847
- 1-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(3-methylphenyl)ethanone
- 1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3-methylphenyl)ethan-1-one
- 1-(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(m-tolyl)ethanone
- F0630-0721
- 1-(2-{(4-chlorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3-methylphenyl)ethan-1-one
-
- Inchi: 1S/C19H19ClN2OS/c1-14-3-2-4-16(11-14)12-18(23)22-10-9-21-19(22)24-13-15-5-7-17(20)8-6-15/h2-8,11H,9-10,12-13H2,1H3
- InChI Key: GANNTCWNURGXIF-UHFFFAOYSA-N
- SMILES: C1(SCC2=CC=C(Cl)C=C2)N(C(CC2=CC=CC(C)=C2)=O)CCN=1
Computed Properties
- Exact Mass: 358.0906621g/mol
- Monoisotopic Mass: 358.0906621g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 462
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 58Ų
1-(2-{(4-chlorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3-methylphenyl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0630-0721-2μmol |
1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3-methylphenyl)ethan-1-one |
851801-87-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0630-0721-5μmol |
1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3-methylphenyl)ethan-1-one |
851801-87-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0630-0721-10μmol |
1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3-methylphenyl)ethan-1-one |
851801-87-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0630-0721-20μmol |
1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3-methylphenyl)ethan-1-one |
851801-87-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0630-0721-1mg |
1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3-methylphenyl)ethan-1-one |
851801-87-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0630-0721-2mg |
1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3-methylphenyl)ethan-1-one |
851801-87-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0630-0721-3mg |
1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3-methylphenyl)ethan-1-one |
851801-87-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0630-0721-4mg |
1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3-methylphenyl)ethan-1-one |
851801-87-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0630-0721-5mg |
1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3-methylphenyl)ethan-1-one |
851801-87-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0630-0721-10mg |
1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3-methylphenyl)ethan-1-one |
851801-87-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
1-(2-{(4-chlorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3-methylphenyl)ethan-1-one Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 1-(2-{(4-chlorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3-methylphenyl)ethan-1-one
Introduction to 1-(2-{(4-chlorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3-methylphenyl)ethan-1-one (CAS No. 851801-87-1)
1-(2-{(4-chlorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3-methylphenyl)ethan-1-one, identified by its CAS number 851801-87-1, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a complex structure with an imidazole ring and aromatic substituents, has garnered attention due to its potential biological activities and structural features that make it a valuable scaffold for drug discovery.
The structural framework of this compound includes a 4,5-dihydro-1H-imidazole core, which is a common motif in bioactive molecules. The imidazole ring is particularly noteworthy for its presence in numerous pharmacologically relevant compounds, including antifungals, antivirals, and cardiovascular drugs. The presence of a methylsulfanyl group at the 2-position of the imidazole ring and an ethanone moiety at the 1-position introduces additional functional diversity, enabling various chemical modifications and interactions with biological targets.
The 4-chlorophenyl substituent attached to the methylsulfanyl group further enhances the compound's potential for biological activity. Chlorophenyl groups are frequently incorporated into drug molecules due to their ability to modulate electronic properties and improve binding affinity to biological targets. Additionally, the 3-methylphenyl group at the other end of the ethanone moiety contributes to the compound's hydrophobicity and may influence its solubility and metabolic stability.
Recent research in medicinal chemistry has highlighted the importance of heterocyclic compounds in drug development. The imidazole derivative described here represents a promising candidate for further investigation due to its unique structural features. Studies have shown that modifications around the imidazole ring can significantly alter biological activity, making this compound a versatile scaffold for designing novel therapeutic agents.
In particular, the combination of a methylsulfanyl group and an ethanone moiety has been explored in various contexts as a means to enhance binding interactions with biological targets. This structural motif has been associated with activities ranging from anti-inflammatory effects to modulation of enzyme function. The presence of both chloro and methyl groups on aromatic rings is also a common feature in many approved drugs, suggesting that this compound may exhibit favorable pharmacokinetic properties.
Current research efforts are focused on understanding the biological activity of this compound through both computational modeling and experimental validation. High-throughput screening (HTS) techniques have been employed to identify potential binding interactions with target proteins, while molecular dynamics simulations have provided insights into its conformational flexibility and binding modes. These studies aim to elucidate how structural modifications can optimize potency and selectivity for therapeutic applications.
The pharmaceutical industry has long recognized the value of heterocyclic compounds in drug design, and derivatives of imidazole have been extensively studied for their potential therapeutic benefits. The specific arrangement of functional groups in 1-(2-{(4-chlorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3-methylphenyl)ethan-1-one (CAS No. 851801-87-1) positions it as a candidate for further exploration in areas such as oncology, neurology, and infectious diseases. Its unique structural features may enable it to interact with disease-causing pathways in novel ways, offering hope for new treatment strategies.
Advances in synthetic chemistry have made it possible to efficiently produce complex molecules like this one on a scalable basis. Modern synthetic routes leverage transition-metal catalysis and other innovative techniques to streamline production while maintaining high purity standards. These advancements are crucial for enabling further preclinical development and eventual clinical trials if promising results are obtained from initial studies.
The potential applications of this compound extend beyond traditional pharmaceutical uses. Its structural complexity suggests that it may also find utility in agrochemical formulations or as an intermediate in specialty chemical synthesis. The ability to modify different parts of its molecular structure allows researchers to tailor its properties for specific applications while retaining core bioactivity.
In conclusion,1-(2-{(4-chlorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3-methylphenyl)ethan-1-one (CAS No. 851801-87-1) represents an intriguing molecule with significant potential for further development. Its unique structural features combined with recent advances in computational biology make it a compelling candidate for future research efforts aimed at discovering new therapeutic agents or expanding its utility into other fields where complex organic molecules are valued.
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